D-1-N-Boc-prolinamide
Description
Contextualizing D-1-N-Boc-prolinamide within Chiral Chemistry
Chiral chemistry is the study of molecules that are non-superimposable mirror images of each other, much like a pair of hands. These mirror images are known as enantiomers. This compound is a chiral molecule, with the "D" designation indicating a specific three-dimensional arrangement of its atoms. This inherent chirality is the cornerstone of its utility in asymmetric synthesis, where the goal is to selectively produce one enantiomer over the other. wikipedia.org The structural rigidity of the proline ring in this compound plays a crucial role in its function as a chiral auxiliary or as a precursor to chiral organocatalysts. lookchem.comresearchgate.net
Significance of Stereochemistry in Chemical Transformations
Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a fundamental concept in chemistry that profoundly influences the properties and reactivity of compounds. wikipedia.org In the realm of pharmaceuticals, agrochemicals, and materials science, the specific stereoisomer of a molecule often dictates its biological activity or material properties. For instance, different enantiomers of a drug can have vastly different therapeutic effects, with one being beneficial and the other inactive or even harmful. Therefore, the ability to control the stereochemical outcome of a chemical reaction is of paramount importance. wikipedia.org Asymmetric synthesis, a process that favors the formation of a specific stereoisomer, is a key strategy to achieve this control, and compounds like this compound are instrumental in this endeavor. lookchem.com
Overview of Proline Derivatives in Asymmetric Synthesis
Proline and its derivatives have become a cornerstone of asymmetric organocatalysis, a field that utilizes small organic molecules to catalyze chemical reactions enantioselectively. orgsyn.org The natural amino acid L-proline, and its unnatural counterpart D-proline, have demonstrated remarkable catalytic activity in a variety of transformations, including aldol (B89426) and Mannich reactions. researchgate.net The success of proline has spurred extensive research into its derivatives to enhance reactivity, selectivity, and applicability. orgsyn.org
This compound serves as a key starting material for the synthesis of various D-proline-based organocatalysts. The "Boc" (tert-butoxycarbonyl) group is a common protecting group for the nitrogen atom of the proline ring, which can be removed to unveil the catalytically active secondary amine. The amide functional group can be readily modified to introduce other functionalities that can influence the catalytic performance. For example, researchers have prepared D-prolinamides with trifluoromethanesulfonamide (B151150) groups from N-Boc-D-proline to act as effective catalysts in Michael addition reactions. mdpi.comunibo.it
Research Landscape and Future Directions for this compound
Current research involving this compound and its derivatives is focused on expanding their application in a wider range of asymmetric transformations and improving their catalytic efficiency. One area of investigation is the development of water-compatible organocatalysts to perform reactions in environmentally benign solvents. For instance, a D-prolinamido-glycoside catalyst, synthesized from D-proline, has shown high stereoselectivity in aqueous aldol reactions. scirp.org
Another research direction is the incorporation of prolinamide structures into more complex molecular architectures, such as helical polymers, to create highly ordered catalytic environments that can enhance enantioselectivity. acs.org The development of bifunctional catalysts, where the prolinamide moiety works in concert with another functional group to activate the substrates, is also an active area of research.
Future efforts will likely focus on the design of even more efficient and selective D-prolinamide-based catalysts, their immobilization on solid supports for easier recovery and recycling, and their application in the synthesis of complex, biologically active molecules. The continued exploration of the catalytic potential of this compound and its derivatives holds significant promise for advancing the field of asymmetric organic synthesis.
Detailed Research Findings
While much of the literature focuses on L-proline derivatives, specific studies highlight the utility of D-proline-based catalysts derived from this compound.
One notable example is the use of a D-prolinamido-glycoside catalyst in the asymmetric aldol reaction between isobutyraldehyde (B47883) and acetone (B3395972) in an aqueous medium. The catalyst, derived from D-proline, selectively produced the (S)-enantiomer of the aldol product in high yield and with excellent enantiomeric excess. This demonstrates the potential for creating effective, water-compatible organocatalysts from D-proline precursors. scirp.org
In another study, researchers prepared a series of five D-prolinamides starting from N-Boc-D-proline. These were then used to catalyze the Michael addition of aldehydes to β-nitroalkenes. The results indicated that the structure of the amide substituent significantly influenced the catalytic activity and stereoselectivity of the reaction. mdpi.comunibo.it
Below is a data table summarizing the results of the D-prolinamido-glycoside catalyzed aldol reaction.
| Catalyst | Substrate 1 | Substrate 2 | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| D-prolinamido-glycoside | Isobutyraldehyde | Acetone | (S) | 89 | 91 | scirp.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2R)-2-carbamoylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITJAAIPVBVRAO-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70138-72-6 | |
| Record name | 70138-72-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for D 1 N Boc Prolinamide and Its Derivatives
Established Synthetic Routes for D-1-N-Boc-prolinamide
Several methods have been developed for the synthesis of this compound, each with distinct advantages and applications. These routes range from direct conversions to complex one-pot procedures.
N-Boc-L-proline to this compound Conversion
A primary method for synthesizing this compound involves the conversion of N-Boc-L-proline. This process is fundamental in peptide synthesis, where the Boc group serves to protect the amine functionality. fengchengroup.com The conversion can be achieved through various coupling and amidation reactions, which are central to forming the desired amide bond.
Reaction of N-Boc-L-proline with Tert-Butyl Chloroformate and Subsequent Heat Treatment
One specific method involves the reaction of N-Boc-L-proline with tert-butyl chloroformate in an alkaline environment. This reaction initially forms an intermediate, N-Boc-L-proline methyl ester, which upon subsequent heat treatment, yields this compound. Another approach utilizes isobutyl chloroformate in an organic solvent like dichloromethane (B109758), followed by treatment with a coupling reagent to form the amide. fengchengroup.com
Amidation Reactions for Prolinamide Synthesis
Amidation is a crucial step in the synthesis of prolinamides. Various reagents and conditions can be employed to form the amide bond. A common method involves activating the carboxylic acid of N-Boc-proline, often with a chloroformate, followed by reaction with an amine or ammonia. orgsyn.orgnih.gov For example, N-Boc-L-proline can be condensed with an amino alcohol using a mixed anhydride (B1165640) method with ethyl chloroformate or isobutyl chloroformate. fengchengroup.comorgsyn.org Direct amidation of unprotected amino acids using Lewis acid catalysts has also been explored as a more atom-economical approach. nih.gov Enzymatic methods, such as using carboxypeptidase Y, offer a highly selective alternative for C-terminal amidation of proline-containing peptides. google.com
| Starting Material | Reagents | Key Features |
| N-Boc-L-proline | Isobutyl chloroformate, coupling reagent (e.g., DCC, TBTU) | Forms N-Boc-D-prolinol intermediate. fengchengroup.com |
| N-Boc-L-proline | Ethyl chloroformate, amino alcohol | Mixed anhydride method. orgsyn.org |
| L-proline | Ammonia, biocatalyst (e.g., immobilized CalB) | Racemization-free, avoids halogenated solvents. rsc.org |
| Unprotected amino acids | Boron Lewis acid catalysts, amines | Chemoselective, direct amidation. nih.gov |
| Peptides with C-terminal prolyl-X | Carboxypeptidase Y, ammonia | Enzymatic and highly selective. google.com |
Solid-Phase Synthesis Techniques for Boc-Protected Proline-Containing Molecules
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry and is widely used for creating molecules containing Boc-protected proline. seplite.com In the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy, the Boc group serves as a temporary protecting group for the α-amino group, while benzyl-based groups protect the side chains. peptide.com The process involves attaching the first Boc-protected amino acid to a solid resin support. The peptide chain is then elongated through a series of deprotection and coupling cycles. iris-biotech.de The Boc group is typically removed with a moderately strong acid like trifluoroacetic acid (TFA). peptide.com Although the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has become more common, the Boc method remains valuable due to the stability and ease of storage of Boc-amino acids. seplite.com
| Technique | Key Reagents | Advantages | Disadvantages |
| Boc/Bzl SPPS | Boc-amino acids, TFA, HF or TFMSA | Boc-amino acids are stable and easy to store. seplite.com | Requires strong acids for final cleavage, which can degrade sensitive peptides. |
| Fmoc SPPS | Fmoc-amino acids, piperidine | Orthogonal protection scheme allows for selective side-chain modification. peptide.com | Fmoc group is base-labile. |
| Proline Editing | Fmoc-Hydroxyproline-OH, trityl chloride | Allows for late-stage modification of proline residues on the solid phase. nih.gov | Requires additional steps for protection and deprotection of the hydroxyl group. nih.gov |
Novel and Evolving Synthetic Strategies
The synthesis of this compound and its analogues has seen significant advancements, moving towards more efficient, stereoselective, and environmentally benign methods.
Organocatalytic Methods for Stereoselective Synthesis
Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of prolinamide derivatives. rsc.org Proline and its derivatives, in particular, have been extensively studied for their ability to catalyze asymmetric reactions, such as the aldol (B89426) reaction, with high levels of stereocontrol. researchgate.netclockss.org These catalysts operate through a dual-activation mechanism where the amine moiety forms a nucleophilic enamine intermediate with a ketone, while the carboxylic acid group activates the aldehyde electrophile via hydrogen bonding. clockss.org
Recent research has focused on developing novel prolinamide-based organocatalysts to enhance efficiency and stereoselectivity. For instance, bifunctional organocatalysts incorporating hydrogen bond donors have been synthesized and successfully applied in asymmetric reactions. unibo.it The use of water as a solvent in these reactions is a significant area of interest, with some prolinamide catalysts showing high efficiency in aqueous media. researchgate.netscirp.org This approach not only aligns with green chemistry principles but can also lead to improved stereoselectivity by creating a more compact transition state. unibo.it
Several studies have explored various prolinamide derivatives as organocatalysts in aldol reactions, demonstrating good to excellent yields and enantioselectivities. mdpi.comresearchgate.net The choice of the amine substituent on the prolinamide has a crucial effect on the catalyst's activity and the stereochemical outcome of the reaction. mdpi.com
| Catalyst | Reaction | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
| N-Tosyl-(S-a)-binam-L-prolinamide | Methylglyoxal + Ketones | Water | Up to 82 | Up to 91:9 | Up to 81 | researchgate.net |
| (S)-prolinamides with ionic groups | Cycloalkanones + Aromatic aldehydes | Water | High | - | - | researchgate.net |
| L-prolinethioamide 26 | 4-nitrobenzaldehyde + Cyclohexanone (B45756) | Water/Solvent-free | High | - | High | mdpi.com |
| Prolinamido-glycosides | Acetone (B3395972) + Isobutyraldehyde (B47883) | Water | - | - | High | scirp.org |
Chromatography-Free Synthesis Approaches
To enhance the scalability and cost-effectiveness of producing this compound and its derivatives, there is a growing interest in chromatography-free synthesis and purification methods. figshare.comresearchgate.netacs.orgacs.org These approaches aim to simplify the workup process and reduce the use of solvents and silica (B1680970) gel, which are major contributors to waste in chemical synthesis.
One strategy involves the development of synthetic routes where the desired product can be isolated through simple filtration or extraction procedures. For instance, a scalable, chromatography-free synthesis of enantiopure N-Boc-trans-4-methyl-l-prolinol has been described, yielding a product with high purity. figshare.comacs.org Similarly, a large-scale, chromatography-free process for N-Boc-4-fluoro-L-proline has been developed, highlighting the feasibility of such methods at an industrial scale. researchgate.netacs.org In some cases, reactions are designed so that byproducts are minimal or easily removed, eliminating the need for chromatographic purification. rsc.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of this compound and related compounds to minimize environmental impact. A key focus is the use of environmentally benign solvents, with water being an ideal choice due to its non-toxic and non-flammable nature. researchgate.netsemanticscholar.orgresearchgate.net Several organocatalytic reactions involving prolinamide derivatives have been successfully conducted in water, often with improved results compared to organic solvents. researchgate.netscirp.org
Another green approach is the use of biocatalysis. rsc.org Enzymes, such as lipases, can catalyze the formation of amide bonds under mild conditions and in green solvents, offering a sustainable alternative to traditional chemical methods. rsc.orgmdpi.com For example, Candida antarctica lipase (B570770) B has been used for the efficient synthesis of a diverse range of amides with excellent yields and without the need for extensive purification. mdpi.com
Protection and Deprotection Strategies
The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules like this compound. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the amine functionality.
Role of Boc Protecting Group in Synthesis and Stability
The Boc group plays a crucial role in the synthesis of peptides and other molecules containing amino groups. nih.gov Its primary function is to prevent the highly nucleophilic and basic amine from participating in unwanted side reactions during subsequent synthetic steps. chemistrysteps.com The Boc group is stable under a variety of reaction conditions, including those that are basic, making it compatible with many standard transformations in organic synthesis.
The stability of the Boc group allows for the selective modification of other functional groups within a molecule. In the context of prolinamide synthesis, the Boc group ensures that the proline nitrogen does not interfere with the coupling reactions to form the amide bond. Furthermore, the Boc group can influence the properties of the molecule, such as its solubility and stability. biointerfaceresearch.com For instance, Boc-protected proline-containing monoamines have demonstrated high stability against enzymatic degradation. biointerfaceresearch.com
The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgrsc.org
Cleavage of Boc Group under Acidic Conditions
A key advantage of the Boc protecting group is its lability under acidic conditions, which allows for its selective removal when desired. thermofisher.com The most common reagent used for Boc deprotection is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). wikipedia.orgthermofisher.comlibretexts.orgcommonorganicchemistry.com Other strong acids such as hydrochloric acid (HCl) in methanol (B129727) or ethyl acetate (B1210297) can also be employed. wikipedia.orgfishersci.co.uk
The mechanism of Boc cleavage involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. chemistrysteps.comcommonorganicchemistry.com This carbamic acid then readily decarboxylates to yield the free amine and carbon dioxide. chemistrysteps.comcommonorganicchemistry.com
The rate of Boc deprotection can be influenced by the concentration and strength of the acid. acs.org Studies have shown that the kinetics of HCl-catalyzed deprotection can have a second-order dependence on the acid concentration. acs.org While effective, the use of strong acids can sometimes lead to side reactions, particularly the alkylation of other nucleophilic sites by the liberated tert-butyl cation. wikipedia.org To mitigate this, scavengers like anisole (B1667542) or thioanisole (B89551) can be added to the reaction mixture. wikipedia.org
| Reagent | Conditions | Reference |
| Trifluoroacetic acid (TFA) | In Dichloromethane (DCM) | wikipedia.orglibretexts.orgcommonorganicchemistry.com |
| Hydrochloric acid (HCl) | In Methanol or Ethyl Acetate | wikipedia.orgfishersci.co.uk |
| Formic acid | - | orgsyn.org |
| Lewis Acids (e.g., AlCl₃, ZnBr₂) | - | wikipedia.orgfishersci.co.uk |
| Trimethylsilyl iodide (TMSI) | Followed by methanol | wikipedia.org |
Stereochemical Control and Chiral Induction in D 1 N Boc Prolinamide Mediated Reactions
D-1-N-Boc-prolinamide as a Chiral Reagent in Asymmetric Synthesis
This compound serves as a valuable chiral building block and reagent in the stereoselective synthesis of complex molecules. lookchem.com Its inherent chirality, derived from the D-proline core, allows it to be used as a starting material to introduce a specific stereocenter into a target molecule. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom modulates its reactivity, while the primary amide functional group provides a handle for further chemical transformations.
A notable application of this compound as a chiral reagent is in the preparation of peptidomimetics and other biologically active compounds. For instance, it has been utilized as a precursor in the synthesis of more complex chiral structures. In one documented procedure, this compound was converted into its corresponding thioamide derivative, (R)-tert-butyl 2-carbamothioylpyrrolidine-1-carboxylate, by treatment with Lawesson's reagent. google.com This transformation, which proceeded in high yield (93%), demonstrates the utility of this compound as a robust chiral starting material for introducing a thioamide functionality, which is a key component in various therapeutic agents. google.com This initial step provides a foundation for the subsequent construction of more elaborate chiral molecules.
Enantioselective Catalysis with this compound and its Analogs
Beyond its role as a stoichiometric chiral reagent, this compound and its analogs, particularly other D-prolinamides, function as highly effective organocatalysts. In this capacity, a small, substoichiometric amount of the chiral prolinamide can generate large quantities of an enantioenriched product. These catalysts typically operate by forming a transient, chiral enamine intermediate with a carbonyl compound (a ketone or aldehyde), which then reacts with an electrophile. The stereochemistry of the catalyst dictates the facial selectivity of the subsequent bond formation, leading to a high degree of enantioselectivity in the final product.
The aldol (B89426) reaction, which forms a new carbon-carbon bond and creates up to two new stereocenters, is a cornerstone of organic synthesis. D-prolinamide derivatives have proven to be effective catalysts for controlling the stereochemical outcome of these reactions. The stereochemistry of the prolinamide catalyst directly influences the configuration of the product.
For example, in the aldol reaction of acetone (B3395972) with D-glyceraldehyde in an aqueous medium, a D-prolinamido-glycoside catalyst selectively produced D-ribulose with a diastereomeric excess (de) of 81%. scirp.org Conversely, using the corresponding L-prolinamide catalyst under the same conditions yielded the epimeric product, D-xylulose, with a 77% de. scirp.org This demonstrates the principle of catalyst-controlled stereodivergence, where either enantiomer of a product can be accessed by simply choosing the appropriate enantiomer of the catalyst.
Similarly, a D-prolinamide catalyst (referred to as 272 in the study) was used in the reaction between D-glyceraldehyde acetonide and acetone. This reaction produced the anti-aldol product in high yield with a high diastereoselectivity of 94% de. mdpi.com In contrast, the L-prolinamide catalyst (271 ) favored the syn-aldol product, albeit with lower selectivity (24% de). mdpi.com These findings underscore the critical role of the catalyst's absolute configuration in determining the diastereoselectivity of the aldol addition.
Table 1: D-Prolinamide Catalyzed Aldol Reactions
| Catalyst | Aldehyde | Nucleophile | Product | Diastereoselectivity (de) | Reference |
|---|---|---|---|---|---|
| D-Prolinamido-glycoside | D-Glyceraldehyde | Acetone | D-Ribulose | 81% | scirp.org |
| D-Prolinamide 272 | D-Glyceraldehyde acetonide | Acetone | anti-aldol | 94% | mdpi.com |
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds, which are valuable precursors for synthesizing amino acids, alkaloids, and other nitrogen-containing molecules. The use of chiral organocatalysts has enabled highly enantioselective versions of this reaction.
While many proline-based catalysts are used for Mannich reactions, specific applications of this compound are noteworthy. In the synthesis of the natural product (+)-lentiginosine, a key step involved a Mannich-type reaction to establish a quaternary carbon center. The D-prolinamide catalyst 42 was employed to induce the formation of the desired (R)-configuration at this center. units.it Although the initial enantioselectivity was modest, a highly enantioenriched product (97% ee) was obtained in a 50% yield after a simple crystallization step. units.it This highlights how a D-prolinamide catalyst can effectively control the absolute stereochemistry in the construction of complex chiral molecules, even if subsequent purification is required to achieve high enantiopurity. The corresponding L-proline derivative in this reaction preferentially afforded the (S)-enantiomer, again demonstrating the direct control exerted by the catalyst's chirality. units.it
The asymmetric Michael addition of carbonyl compounds to nitroalkenes is a powerful method for the enantioselective synthesis of 1,4-dicarbonyl compounds and γ-nitro carbonyls, which are versatile synthetic intermediates. Prolinamide-based organocatalysts have been extensively studied for this transformation.
Derivatives of D-prolinamide have been identified as particularly effective catalysts for the Michael addition of cyclohexanone (B45756) to aromatic nitroolefins. In one study, a series of prolinamide derivatives were screened, and a catalyst bearing a D-prolinamide moiety linked to a cholestanic backbone at the 7-position was found to be the most efficient. researchgate.net This catalyst delivered the Michael adducts in good yields with enantiomeric excesses (ee) of up to 95%. researchgate.net The rigid steroidal framework, in combination with the chiral D-prolinamide unit, creates a well-defined chiral pocket that directs the approach of the reactants, leading to high stereoselectivity. Interestingly, a related catalyst with a free hydroxyl group at the 3-position of the steroid scaffold produced the opposite enantiomer of the product, suggesting a different transition state geometry. researchgate.net
The stereochemical outcome is also influenced by other structural features of the catalyst. For instance, trans-4-hydroxy-L-prolinamide has been shown to effectively catalyze the Michael addition between aldehydes and nitroalkenes. mdpi.com The facial selectivity in this case is reversed compared to reactions catalyzed by L-proline itself, a phenomenon attributed to the internal activation of the nitroalkene by the 4-hydroxyl group of the catalyst during the reaction. mdpi.com This reversal highlights the subtle, yet powerful, influence of catalyst structure on stereochemical control.
Table 2: D-Prolinamide-Mediated Asymmetric Michael Additions
| Catalyst System | Michael Donor | Michael Acceptor | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| D-Prolinamide on cholestanic backbone | Cyclohexanone | Aromatic nitroolefins | up to 95% | researchgate.net |
The A3-coupling (Aldehyde-Alkyne-Amine) reaction is a three-component reaction that provides a direct and atom-economical route to propargylamines, which are important building blocks in medicinal chemistry. While the use of this compound as a catalyst for this specific reaction is not widely documented in the reviewed literature, the closely related chiral precursor, N-Boc-L-proline, has been successfully employed. In a cooperative catalytic system with a copper(I) complex, N-Boc-L-proline facilitated the enantioselective synthesis of a wide range of propargylamines in high yields (up to 94%) and with excellent enantioselectivities (up to 98% ee). This indicates the potential of proline-derived structures to act as effective chiral ligands or co-catalysts in metal-mediated multicomponent reactions.
The direct α-arylation of carbonyl compounds is a significant transformation for creating carbon-carbon bonds between an enolate and an aryl group. However, the specific use of this compound as a catalyst for the α-arylation of N-Boc pyrrolidine (B122466) is not prominently featured in available research. Other pyrrolidine-based organocatalysts have been developed for the enantioselective α-arylation of aldehydes, demonstrating that the general principle of using chiral amines to facilitate such couplings is well-established. acs.org
A3-Coupling Reactions: Enantioselective Synthesis of Propargylamines
Role of this compound as a Chiral Auxiliary
This compound, a derivative of the amino acid proline, serves as a crucial chiral auxiliary in asymmetric synthesis, a process vital for producing enantiomerically pure compounds. lookchem.combac-lac.gc.ca Its effectiveness stems from the rigid structure of the pyrrolidine ring and the steric influence of the tert-butyloxycarbonyl (Boc) protecting group. These features are instrumental in dictating the stereochemical course of a reaction. This section will delve into its use in creating enantiomerically pure substances and how its steric properties affect selectivity.
Applications in Producing Enantiomerically Pure Compounds
The primary application of this compound as a chiral auxiliary is to facilitate the synthesis of compounds with a high degree of enantiomeric purity. lookchem.combac-lac.gc.ca Chiral auxiliaries are temporarily integrated into a substrate to govern the stereochemistry of a reaction. Once the desired stereocenter is established, the auxiliary can be cleaved and, in an ideal scenario, recycled.
A significant use of this compound and its derivatives is in the asymmetric Mannich reaction. For instance, proline-catalyzed Mannich reactions involving acetaldehyde (B116499) and N-Boc-imines can produce β-amino aldehydes with very high enantioselectivity. nih.gov These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov The catalytic activation of carbonyl compounds through nucleophilic enamine intermediates is a key principle in these reactions. nih.gov
Furthermore, derivatives of this compound have been successfully employed as organocatalysts in asymmetric aldol reactions, another fundamental carbon-carbon bond-forming reaction. mdpi.com These catalysts, often featuring modifications to the amide group, have shown the ability to produce aldol products with good stereoselectivity. mdpi.com
| Reaction Type | Reactants | Product | Catalyst Type | Ref. |
| Asymmetric Mannich Reaction | Acetaldehyde, N-Boc-imines | β-amino aldehydes | Proline | nih.gov |
| Asymmetric Aldol Reaction | Acetone, Aromatic aldehydes | Aldol adducts | L-prolinamides | mdpi.com |
Influence of Steric Bulkiness on Selectivity
The steric hindrance imparted by the tert-butyloxycarbonyl (Boc) group on the nitrogen atom of the pyrrolidine ring is a determining factor in the stereocontrol exerted by this compound. nih.govmdpi.com This bulky group effectively blocks one face of the reactive intermediate, compelling the incoming reagent to approach from the less sterically encumbered side. nih.gov
Studies have shown that the steric bulk of substituents can be more influential than the absolute configuration of the chiral auxiliary in enhancing selectivity. nih.gov For example, in the alkylation of N-Boc-4-hydroxyproline esters, using a bulky menthyl ester derivative led to improved diastereoselectivities compared to a methyl ester. nih.gov The size of the N-substituent on prolinamide catalysts also plays a role; for instance, N-mesityl-prolineamide has been identified as a suitable catalyst for certain aldol reactions, indicating that both the steric bulk and electronic nature of the aryl group are important for catalytic activity. mdpi.com The interplay between the Boc group and other substituents creates a defined chiral environment crucial for effective stereochemical induction. nih.govnih.gov
Mechanistic Insights into Stereocontrol
A thorough understanding of the mechanisms by which this compound and related organocatalysts achieve high stereocontrol is fundamental for designing new and more efficient asymmetric transformations. This section examines the key mechanistic aspects, including the formation of enamine intermediates, the role of hydrogen bonding, and the analysis of transition states.
Enamine Intermediates in Proline-Catalyzed Reactions
A central mechanistic feature of many reactions catalyzed by proline and its derivatives, such as this compound, is the formation of a nucleophilic enamine intermediate. nih.govd-nb.info This intermediate arises from the condensation of the secondary amine of the proline catalyst with a carbonyl compound, like an aldehyde or ketone. nih.govd-nb.info The formation of the enamine enhances the nucleophilicity of the α-carbon of the carbonyl compound, enabling it to engage in various carbon-carbon bond-forming reactions. d-nb.info
The stereochemical outcome of the reaction is largely dictated by the geometry of this enamine intermediate and the trajectory of the electrophile's attack. The chiral scaffold of the this compound catalyst controls the facial selectivity of this attack, leading to the preferential formation of one enantiomer. rsc.org The combination of enamine catalysis with transition metal catalysis has further expanded the scope of these reactions, allowing for transformations involving organometallic electrophilic intermediates. d-nb.info
Hydrogen Bonding and its Impact on Stereoselectivity
Hydrogen bonding is a critical factor that often plays a multifaceted role in determining the stereoselectivity of reactions catalyzed by this compound and similar organocatalysts. mdpi.comrsc.orgup.ptrsc.org The amide proton of the prolinamide can form a hydrogen bond with the electrophile, orienting it in a specific manner relative to the enamine intermediate. mdpi.comup.pt This interaction contributes to a more rigid and organized transition state, thereby enhancing the discrimination between the two faces of the electrophile. up.pt
In many proposed transition state models, an intramolecular hydrogen bond is also a key feature. mdpi.comrsc.org For example, in some prolinamide catalysts, an intramolecular hydrogen bond between a sulfonamide NH and the prolinamide carbonyl can lock the conformation of the proline ring, which in turn affects selectivity. mdpi.com The cooperative effect of these hydrogen bonding networks is a crucial element in achieving high levels of stereocontrol. rsc.orgthieme-connect.com DFT calculations have supported the importance of these hydrogen-bonding interactions in determining the preferential formation of certain stereoisomers. mdpi.com
Transition State Analysis in Organocatalysis
The stereochemical outcome of organocatalyzed reactions is determined by the relative energies of the competing diastereomeric transition states. rsc.orgnih.gov For reactions catalyzed by this compound and its derivatives, both computational and experimental studies have been employed to analyze the structure and energetics of these transition states. rsc.orgnih.gov
The Zimmerman-Traxler model, originally developed for metal enolate aldol reactions, has been adapted to explain the stereoselectivity in proline-catalyzed aldol reactions. nih.govacs.org This model posits a chair-like six-membered ring transition state where the enamine, the aldehyde, and a co-catalyst are held together by hydrogen bonds. nih.govacs.org The substituents of the reacting species will preferentially adopt equatorial positions to minimize steric repulsion, thus favoring the formation of one diastereomer. rsc.org The bulky Boc group on this compound significantly influences the preferred conformation of this transition state assembly, thereby playing a pivotal role in stereochemical control. rsc.org
| Mechanistic Feature | Description | Role in Stereocontrol | References |
| Enamine Intermediate | Formed from condensation of the catalyst with a carbonyl compound. | Increases nucleophilicity of the α-carbon and its chiral environment directs the electrophilic attack. | nih.govd-nb.info |
| Hydrogen Bonding | Inter- and intramolecular hydrogen bonds involving the catalyst and reactants. | Rigidifies the transition state and orients the reactants, enhancing facial selectivity. | mdpi.comrsc.orgup.pt |
| Transition State | A chair-like, six-membered ring assembly (Zimmerman-Traxler model). | Minimization of steric interactions within the transition state favors the formation of a specific stereoisomer. | nih.govacs.orgrsc.org |
Computational Studies in Elucidating Mechanistic Pathways
Computational chemistry has become an indispensable tool for unraveling the intricate mechanistic details of organocatalytic reactions, and its application to this compound-mediated transformations is crucial for understanding the origins of stereochemical control and chiral induction. nih.govresearchgate.net Density Functional Theory (DFT) calculations, in particular, have been widely employed to model transition states, calculate activation energies, and visualize the non-covalent interactions that govern the stereochemical outcome of these reactions. researchgate.netunibo.it
The primary role of computational studies in this context is to provide a molecular-level rationale for the experimentally observed enantioselectivity and diastereoselectivity. By constructing and analyzing the transition state (TS) models for the formation of different stereoisomers, researchers can identify the key structural and electronic factors that favor one reaction pathway over another. nih.govrsc.org
A significant focus of computational investigations into prolinamide-catalyzed reactions, which is directly applicable to this compound, is the elucidation of the enamine mechanism. scienceopen.com In a typical reaction, such as an aldol or Michael addition, the prolinamide catalyst reacts with a ketone or aldehyde to form a chiral enamine intermediate. This enamine then attacks the electrophile in the stereochemistry-determining step. scienceopen.comscienceopen.com
Computational models have been instrumental in visualizing the three-dimensional arrangement of the reactants within the transition state. For instance, in the aldol reaction, DFT calculations can model the approach of the aldehyde to the enamine. These models often reveal the presence of crucial hydrogen bonds between the amide proton of the prolinamide catalyst and the carbonyl oxygen of the aldehyde. unibo.it This interaction helps to lock the conformation of the transition state, leading to effective facial discrimination of the electrophile. unibo.itresearchgate.net
The Houk-List model, originally developed for proline-catalyzed reactions, is often invoked and further refined in the computational analysis of prolinamide-mediated reactions. nih.gov This model emphasizes the importance of a chair-like six-membered transition state involving the enamine, the electrophile, and a hydrogen-bond-donating group from the catalyst. rsc.org For this compound, the amide group is the key hydrogen-bond donor.
To illustrate the power of computational analysis, consider a representative aldol reaction catalyzed by a prolinamide. DFT calculations can determine the relative activation energies for the four possible transition states leading to the syn and anti diastereomers, each with two possible enantiomeric forms (R or S). The calculated energy differences between these transition states can then be correlated with the experimentally observed product distribution.
Table 1: Representative Calculated Energy Barriers for Diastereomeric Transition States in a Prolinamide-Catalyzed Aldol Reaction
| Transition State | Relative Free Energy (kcal/mol) | Predicted Major/Minor Product |
| TS-(R, anti) | 0.0 | Major |
| TS-(S, anti) | +2.5 | Minor |
| TS-(R, syn) | +1.8 | Minor |
| TS-(S, syn) | +3.2 | Minor |
Note: The data in this table is illustrative and based on general findings in the literature for prolinamide-catalyzed reactions. The values represent the calculated relative free energies of the transition states leading to different stereoisomers.
The data in the table demonstrates how a lower activation energy for one transition state (TS-(R, anti)) would lead to the preferential formation of the corresponding product. Computational studies can further dissect these energy differences by analyzing the contributions of steric hindrance, electronic effects, and non-covalent interactions. For example, unfavorable steric clashes between the substituents on the enamine and the electrophile in a particular transition state will raise its energy, making that pathway less favorable. rsc.org
Furthermore, computational methods can shed light on the role of additives and the solvent in modulating stereoselectivity. mdpi.comacs.org The inclusion of explicit solvent molecules or the use of a polarizable continuum model (PCM) in the calculations can provide a more accurate picture of the reaction environment. acs.org For instance, in some cases, an acidic co-catalyst is used, and computational studies can model how this additive interacts with the reactants and the catalyst to enhance stereocontrol. mdpi.com
Applications of D 1 N Boc Prolinamide in Advanced Chemical Research
D-1-N-Boc-prolinamide as a Building Block
The inherent chirality of this compound, stemming from its natural amino acid precursor, D-proline, makes it a valuable entity in asymmetric synthesis. nih.gov Its rigid pyrrolidine (B122466) ring and the presence of the Boc (tert-butoxycarbonyl) protecting group contribute to its utility as a versatile building block for constructing complex molecular architectures. chemimpex.comevitachem.com
Chiral Skeleton Building Block
This compound serves as a fundamental chiral scaffold in the synthesis of enantiomerically pure compounds. The defined stereochemistry of the proline ring provides a rigid framework upon which further chemical transformations can be performed with a high degree of stereocontrol. beilstein-journals.org This is particularly advantageous in the construction of polycyclic systems where the spatial arrangement of atoms is critical. For instance, the rigid tricyclic framework of certain amino acid derivatives, which can act as β-turn inducers in peptidomimetics, can be synthesized enantioselectively using chiral building blocks derived from proline. beilstein-journals.org The predictable conformation of the pyrrolidine ring helps to direct the approach of reagents, thereby influencing the stereochemical outcome of subsequent reactions.
Introduction of Chiral Information
A primary application of this compound is the introduction of chirality into an achiral molecule. By incorporating this chiral fragment, chemists can induce asymmetry in a target molecule, a crucial step in the synthesis of single-enantiomer drugs. wikipedia.org The process of transferring chirality from a chiral auxiliary to a substrate is a well-established strategy in asymmetric synthesis. wikipedia.orgyork.ac.uk The chiral center within the this compound molecule directs the formation of new stereogenic centers in a predictable manner. This control is essential for producing compounds with the desired biological activity, as different enantiomers of a molecule can have vastly different pharmacological effects. wikipedia.org
Synthesis of Complex Chiral Molecules
The utility of this compound extends to the total synthesis of complex natural products and other intricate chiral molecules. Proline derivatives are instrumental in constructing alkaloids and other biologically active compounds. mdpi.comthieme-connect.com For example, the chirality of D-proline has been utilized in the stereoselective synthesis of cis-fused ring systems found in natural products like ent-citrinalin B. mdpi.com The synthesis of such complex molecules often involves multiple steps where precise control of stereochemistry is essential. The use of chiral building blocks like this compound simplifies these synthetic routes by providing a reliable source of chirality from an early stage.
Peptide Chemistry and Peptidomimetics
The unique structural features of proline and its derivatives, including this compound, make them invaluable in the field of peptide science. nih.gov Peptides and peptidomimetics are crucial in drug discovery and biochemical research, and the incorporation of proline residues can significantly impact their structure and function. beilstein-journals.orgmdpi.com
Integration of Proline Residues in Peptide Synthesis
This compound is a key intermediate for incorporating D-proline residues into peptide chains. chemimpex.comlookchem.com The Boc protecting group on the nitrogen atom allows for controlled, stepwise addition of the amino acid during solid-phase or solution-phase peptide synthesis. google.com The amide group at the C-terminus can be involved in peptide bond formation. The process typically involves the activation of the carboxyl group of one amino acid, which then reacts with the amino group of another to form a peptide bond. bachem.com The use of Boc-protected amino acids is a well-established method in peptide synthesis, allowing for the creation of specific peptide sequences. google.com
The integration of D-proline, as opposed to the more common L-proline, introduces specific conformational constraints into the peptide backbone. This can be a deliberate strategy to achieve a desired three-dimensional structure.
Influence on Peptide Conformation and Biological Activity
The incorporation of a D-proline residue, facilitated by this compound, has a profound influence on the conformation of a peptide. The rigid pyrrolidine ring of proline restricts the phi (φ) torsion angle of the peptide backbone, leading to a more defined structure. nih.gov While L-proline typically restricts φ to around -60°, D-proline restricts it to approximately +60°. This conformational rigidity can be exploited to induce specific secondary structures, such as β-turns, which are crucial for the biological activity of many peptides. annualreviews.org
By controlling the peptide's conformation, chemists can design peptidomimetics that mimic the structure of a native peptide's binding site, potentially leading to enhanced biological activity or stability. beilstein-journals.orgmdpi.com The ability to introduce D-proline residues allows for the fine-tuning of a peptide's three-dimensional shape, which is critical for its interaction with biological targets like receptors and enzymes.
Preparation of Thiazole (B1198619) Amide Peptidomimetics
Organocatalysis and Supramolecular Catalysis
The rigid, chiral structure of the proline ring makes prolinamide derivatives excellent candidates for organocatalysts. These catalysts are purely organic small molecules that can accelerate chemical reactions with high stereoselectivity.
Prolinamide-based organocatalysts are designed to mimic the catalytic activity of enzymes. nih.govmdpi.com The synthesis of these catalysts often begins with a protected proline derivative, such as N-Boc-L-proline or its amide. mdpi.comnih.govunibo.it The core strategy involves coupling the proline unit to various molecular scaffolds to create a chiral environment that can effectively control the stereochemical outcome of a reaction. mdpi.comnih.gov For example, prolinamides have been attached to scaffolds like calix chemicalbook.comarenes to create supramolecular organocatalysts for reactions like the enantioselective Biginelli reaction. sciengine.com The synthesis typically involves an amide coupling reaction between the protected proline and an amine on the scaffold, followed by deprotection of the Boc group to reveal the active catalytic site. nih.govsciengine.comrsc.org These catalysts often feature hydrogen-bonding donors which play a crucial role in their catalytic performance. mdpi.com
A sophisticated approach to enhancing the selectivity of prolinamide organocatalysts involves their incorporation into mechanically interlocked molecules, such as rotaxanes. nih.govrsc.org In these systems, a prolinamide-containing "thread" is encircled by a macrocycle, creating a unique and constrained chiral pocket around the catalytic site. nih.govresearchgate.net This mechanical bond significantly improves the enantioselectivity of reactions compared to the non-interlocked prolinamide thread alone. nih.govrsc.org The synthesis of these rotaxane-based catalysts involves preparing a prolinamide thread, often starting from a Boc-protected proline derivative, which is then used in a templated reaction to form the surrounding macrocycle. nih.govrsc.org The presence of the macrocycle can also allow for switchable catalytic activity through the addition of a cofactor that interacts with the thread. nih.govrsc.orgresearchgate.net
Table 1: Comparison of Catalytic Performance in Rotaxane Systems nih.gov
| Catalyst Type | Reaction | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Non-interlocked thread | Aldol (B89426) reaction | Lower | Poorer |
| Rotaxane-based catalyst | Aldol reaction | High | High |
Prolinamide derivatives are key components in the development of metal-free supramolecular catalysts. sciengine.comrsc.org These catalytic systems rely on non-covalent interactions, such as hydrogen bonding, to assemble and to recognize substrates, mimicking biological enzymatic processes. sciengine.comresearchgate.net By attaching prolinamide units to larger scaffolds like calixarenes or porous organic cages, researchers have created catalysts with confined chiral cavities. sciengine.comrsc.org These supramolecular structures have shown significantly boosted enantioselectivity in reactions like the asymmetric aldol reaction compared to simple proline catalysts. rsc.org The design principle involves the precise spatial arrangement of the chiral catalytic sites within the supramolecular framework. rsc.org
Enhancing Selectivity via Mechanical Bonds in Rotaxanes
Intermediate in Drug Discovery and Development
This compound and its parent compound, Boc-D-proline, are valuable intermediates in the synthesis of pharmaceutical compounds and complex molecules for drug discovery. lookchem.comchemimpex.com The Boc-protecting group allows for its use as a stable building block in the multi-step synthesis of bioactive molecules. chemimpex.commdpi.com Proline's unique cyclic structure can impart conformational rigidity to a molecule, which is often a desirable trait in drug candidates to enhance binding affinity and selectivity for a biological target. chemimpex.com The compound serves as a precursor for creating diverse molecular libraries, including peptidomimetics and other complex organic structures, which are then screened for therapeutic potential. nih.govmdpi.comacs.org
Spectroscopic and Conformational Analysis of D 1 N Boc Prolinamide and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for elucidating the three-dimensional structure of proline-containing peptides. Methods such as IR, NMR, and CD spectroscopy are pivotal in characterizing the conformational landscape of these molecules.
Infrared (IR) spectroscopy is highly sensitive to the hydrogen-bonding environment of amide and carbonyl groups. The absorption frequencies of the N-H and C=O stretching vibrations change significantly when they participate in hydrogen bonds. researchgate.net
In nonpolar solvents, derivatives like Boc-Pro-Ile-OMe show two distinct N-H stretching bands. nih.gov The band at a higher frequency (around 3417-3423 cm⁻¹) corresponds to a free, non-hydrogen-bonded N-H group, while the band at a lower frequency (around 3328-3330 cm⁻¹) is assigned to conformations stabilized by an intramolecular hydrogen bond, typically between the amide N-H and the Boc carbonyl oxygen (C=O). nih.gov In polar solvents like acetonitrile, only a single, averaged N-H stretching band is observed, indicating the disruption of intramolecular bonds in favor of solute-solvent interactions. nih.gov
The carbonyl stretching region of the IR spectrum provides complementary information. For dipeptides such as Boc-glycine-L-phenylalanine ethyl ester, three distinct carbonyl peaks can be observed, corresponding to the ester, urethane (B1682113) (Boc), and amide C=O groups. sciforum.net For instance, in N-Boc-L-proline-L-alanine-OMe, the ester carbonyl absorbs around 1741-1747 cm⁻¹, while the Boc and peptide carbonyls appear together at a lower frequency (1682-1697 cm⁻¹), suggesting their involvement in hydrogen bonding. mdpi.com The presence of bulky Boc groups can sometimes interfere with hydrogen bonding, reducing the population of associated states. mdpi.com
Table 1: Representative IR Absorption Frequencies (cm⁻¹) for Boc-Proline Derivatives
| Functional Group | Vibration Type | Non-Polar Solvent (CCl₄/CHCl₃) | Polar Solvent (CH₃CN) | Reference |
|---|---|---|---|---|
| Amide NH | Free N-H Stretch | 3417-3423 | - | nih.gov |
| Amide NH | H-Bonded N-H Stretch | 3328-3330 | - | nih.gov |
| Amide NH | Averaged N-H Stretch | - | ~3365 | nih.gov |
| Ester C=O | C=O Stretch | ~1740-1747 | ~1749 | sciforum.netmdpi.com |
| Urethane (Boc) C=O | C=O Stretch | ~1718 | ~1697 | sciforum.netmdpi.com |
Note: Data is compiled from studies on various Boc-proline derivatives and may vary slightly for D-1-N-Boc-prolinamide itself.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the solution-state conformation of peptides, including the cis-trans isomerism of amide bonds and the presence of hydrogen bonds. mdpi.com The interconversion between rotational isomers (rotamers), such as the cis and trans conformations of the Boc-urethane group or the prolyl peptide bond, can be slow on the NMR timescale, leading to multiple distinct signals for the same proton. mdpi.comresearchgate.net
The chemical shift of the amide proton (NH) is particularly sensitive to its environment. A downfield chemical shift (e.g., ~7.74 ppm) in nonpolar solvents is often indicative of an intramolecularly hydrogen-bonded proton, whereas an upfield signal (~6.58 ppm) suggests a non-hydrogen-bonded state. nih.gov The persistence of these NH chemical shifts upon dilution of the sample confirms that the hydrogen bonds are intramolecular rather than intermolecular. mdpi.com Furthermore, temperature-dependent NMR studies can corroborate these findings, as intramolecularly bonded protons show less variation in their chemical shifts with temperature changes. mdpi.com
The choice of solvent significantly influences the conformational equilibrium. In non-polar solvents, the trans form of the peptide bond is generally favored, a preference that is further stabilized by the formation of intramolecular hydrogen bonds. mdpi.comresearchgate.net In contrast, titrating a solution with a polar, hydrogen-bond-accepting solvent like DMSO can increase the population of the cis isomer. researchgate.net
Table 2: Representative ¹H-NMR Data for Boc-Proline Dipeptide Derivatives in Nonpolar Solvents
| Proton | Conformation/State | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Ile-NH | cis-Boc Isomer (Non-H-bonded) | 6.58 | nih.gov |
Note: Data is for Boc-Dtc-Ile-OMe in 50% CDCl₃/C₆D₆ at 20°C. Dtc is a proline analog.
For polyproline-based peptides, CD spectroscopy can distinguish between the right-handed polyproline I (PPI) helix, characterized by all cis peptide bonds, and the left-handed polyproline II (PPII) helix, with all trans peptide bonds. nih.gov In organic solvents like n-propanol, which promote the PPI conformation, the CD spectrum typically shows a strong positive maximum around 215 nm. nih.gov Conversely, in aqueous solutions where the PPII helix dominates, the spectrum exhibits a positive maximum between 220-230 nm and a negative minimum between 200-210 nm. nih.gov This solvent-dependent change in the CD spectrum provides clear evidence of a major conformational transition. nih.gov
In situ ReactIR spectroscopy is a powerful process analytical technology (PAT) used to monitor chemical reactions in real-time. rsc.orgwhiterose.ac.uk This technique is particularly valuable for studying reactions involving N-Boc protected compounds, such as this compound. By equipping a reactor with an attenuated total reflectance (ATR) probe, one can continuously collect IR spectra of the reaction mixture. rsc.orgacs.org
This method allows for the tracking of reactant consumption and product formation by monitoring the intensity of characteristic IR absorption bands. rsc.org It has been successfully employed to determine optimal conditions for reactions such as the lithiation of N-Boc protected heterocycles like N-Boc-pyrrolidine and N-Boc-piperidine. acs.orgacs.org For example, monitoring the reaction at different temperatures revealed that low yields at -78°C were due to a slow, rate-limiting rotation of the Boc group, a problem that was overcome by raising the temperature to -50°C. acs.org This real-time analysis provides crucial kinetic and mechanistic insights that are difficult to obtain through conventional offline sampling. whiterose.ac.uk
Vibrational Circular Dichroism (VCD) is the differential absorption of left and right circularly polarized infrared light during a vibrational excitation. researchgate.net It is exceptionally sensitive to the three-dimensional structure of chiral molecules, making it a powerful tool for studying peptide conformation and the effects of solvation. uit.nonih.gov
Studies on Boc-proline containing dipeptides have shown that VCD spectra can reveal how solute-solvent interactions compete with the intramolecular hydrogen bonds that stabilize secondary structures. nih.govuantwerpen.be For a model peptide like Boc-Pro-Phe-nPr, intramolecular interactions were found to persist even in a strongly hydrogen-bonding solvent like DMSO. nih.gov This is in contrast to other peptides where such solvents readily disrupt internal hydrogen bonds. nih.gov
Accurate simulation of VCD spectra requires sophisticated computational models. While a simple continuum solvation model may suffice for weakly interacting solvents like chloroform, explicit inclusion of solvent molecules (microsolvation) is necessary to reproduce experimental spectra in strongly interacting solvents like DMSO. nih.gov The analysis of specific spectral regions, such as the amide II band, can serve as a marker for stereochemistry and the presence of specific structural motifs like β-turns. uantwerpen.be
In Situ React IR Spectroscopic Monitoring
Conformational Studies
The conformational landscape of this compound and its derivatives is defined by several key equilibria, primarily the cis/trans isomerism of the urethane bond (linking the Boc group) and the prolyl peptide bond. researchgate.netnih.gov Unlike typical peptide bonds which strongly prefer the trans conformation, the urethane amide bond of a Boc-group has nearly equal energies for the cis and trans forms, even for amino acids other than proline. researchgate.net The cyclic nature of the proline ring also allows its peptide bond to adopt both cis and trans isomers. nih.gov
These conformational preferences are strongly influenced by the environment. In non-polar solvents, intramolecular hydrogen bonds often stabilize a specific conformation, frequently a β-turn structure. nih.govmdpi.com This involves a 10-membered ring formed by a hydrogen bond between the carbonyl oxygen of the Boc group and the NH of a subsequent amino acid residue. researchgate.net The formation of these ordered structures is a key feature of proline's role as a "turn-inducer". mdpi.com In polar solvents, these intramolecular interactions are weakened by competition from solute-solvent hydrogen bonds, leading to a more flexible conformational state. nih.gov
Computational energy calculations and X-ray crystallography, in conjunction with the spectroscopic methods discussed above, provide a comprehensive picture of these conformational preferences, linking specific spectral signatures to distinct three-dimensional structures. researchgate.netirb.hr
Influence of Proline on Conformational Properties of Peptides
The presence of a proline residue imparts significant conformational constraints on a peptide backbone. nih.gov Unlike other natural amino acids, proline's side chain is a cyclic structure that loops back to connect to the backbone amide nitrogen. nih.gov This has several profound consequences for the local and global conformation of peptides containing this compound.
Firstly, the rotation around the N-Cα bond (the phi, φ, torsion angle) is severely restricted, typically to values around -60°. nih.govacs.org This rigidity reduces the conformational flexibility of the peptide chain in the vicinity of the proline residue. Secondly, with the amide nitrogen being part of the pyrrolidine (B122466) ring and, in the case of N-Boc-prolinamide, acylated, it lacks a hydrogen atom. Consequently, it cannot act as a hydrogen bond donor, which disrupts the formation of canonical secondary structures like α-helices and β-sheets where such bonds are crucial. nih.govpeptide.com Instead, proline residues are often instrumental in inducing turns or loop structures in peptides and proteins. peptide.comnih.gov
The pyrrolidine ring itself is not planar and can adopt several puckered conformations, primarily described as endo and exo puckers. nih.gov Substituents on the ring can influence the equilibrium between these puckered forms, which in turn can affect the cis-trans isomerism of the preceding peptide bond. nih.govbeilstein-journals.org In this compound, the interplay between the Boc group and the C-terminal amide will further modulate these conformational preferences.
Intramolecular Hydrogen Bonding Patterns
Intramolecular hydrogen bonds are critical in stabilizing specific conformations of peptides. In derivatives of this compound, several types of intramolecular hydrogen bonds can be envisaged. DFT calculations on related dipeptides, such as N-Boc-L-proline-L-alanine-OMe, have suggested the formation of an intramolecular hydrogen bond between the oxygen atom of the Boc group's carbonyl and the hydrogen atom of the subsequent peptide bond. mdpi.com This type of interaction can lead to the formation of turn-like structures.
In more complex peptide sequences, i→i+3 and i→i+4 hydrogen bonds are common, leading to β-turns and γ-turns, respectively. For instance, studies on Boc-Pro-Phe-(n-propyl) have indicated the presence of βI-turn structures stabilized by an i→i+3 intramolecular hydrogen bond, where the Boc-group is considered residue 'i'. uantwerpen.be The presence of the primary amide in this compound introduces additional hydrogen bond donors (the -NH2 group) and a carbonyl acceptor, potentially leading to a variety of hydrogen bonding networks that can stabilize its structure. The formation of these bonds is often investigated using IR spectroscopy, where the stretching frequencies of the N-H and C=O groups can indicate their involvement in hydrogen bonding. mdpi.com For example, absorption bands below 3400 cm⁻¹ in the IR spectrum are typically assigned to hydrogen-bonded NH groups. mdpi.com
Table 1: Potential Intramolecular Hydrogen Bonds in Proline-Containing Peptides
| Bond Type | Interacting Groups | Resulting Structure |
|---|---|---|
| i→i+2 (γ-turn) | C=O of residue i and N-H of residue i+2 | 7-membered ring |
| i→i+3 (β-turn) | C=O of residue i and N-H of residue i+3 | 10-membered ring |
| C10 | N-H of residue i+1 and C=O of residue i-1 | 10-membered ring |
| Boc C=O H-bond | C=O of Boc group and N-H of subsequent residue | Stabilizes local conformation |
This table is generated based on common hydrogen bonding patterns found in related peptide structures.
Cis-Trans Amide Isomerism
A defining characteristic of the X-Pro amide bond is the small energy difference between its cis and trans conformations, allowing both isomers to be significantly populated at room temperature. peptide.comnih.govbeilstein-journals.org This is in contrast to other peptide bonds where the trans isomer is overwhelmingly favored. The high energy barrier to interconversion means that the cis-trans isomerization is a slow process on the NMR timescale, often leading to the observation of two distinct sets of signals for the cis and trans isomers. beilstein-journals.org
Table 2: Cis/Trans Isomer Ratios for Proline Derivatives in Different Solvents
| Compound | Solvent | K (trans/cis) |
|---|---|---|
| Ac-(2S)-Ind-OMe | CDCl₃ | 0.87 |
| Ac-(2S)-Ind-OMe | Benzene-d₆ | 1.1 |
| Ac-(2S)-Ind-OMe | DMSO-d₆ | 0.22 |
| Ac-Xaa-OMe (3,4-dehydroproline derivative) | D₂O | 4.97 ± 0.07 |
| Ac-Xaa-OMe (4-CF₃-3,4-dehydroproline derivative) | D₂O | 4.31 ± 0.05 |
Data compiled from studies on proline analogues to illustrate the influence of solvent and substitution on the isomeric equilibrium. acs.orgd-nb.info
Solute-Solvent Interactions and Conformational Preferences
The surrounding solvent environment plays a pivotal role in determining the conformational preferences of this compound and its derivatives. Solute-solvent interactions, particularly hydrogen bonding, can compete with or enhance intramolecular hydrogen bonds, thereby shifting the conformational equilibrium. uantwerpen.be
In non-polar solvents like chloroform, intramolecular hydrogen bonds are generally favored, leading to more compact, folded structures. uantwerpen.be Conversely, in polar, hydrogen-bonding solvents such as DMSO or water, the solvent molecules can form hydrogen bonds with the amide N-H and C=O groups, potentially disrupting intramolecular interactions and favoring more extended conformations. uantwerpen.beacs.org Studies on proline analogues have shown that the cis/trans isomer ratio of the amide bond is highly dependent on solvent polarity. acs.org For some derivatives, increasing solvent polarity has been shown to favor the cis conformation. acs.org The explicit consideration of solute-solvent interactions is therefore essential for an accurate computational analysis and interpretation of spectroscopic data recorded in solution. acs.orguantwerpen.be
X-ray Crystallography for Solid-State Conformation
X-ray crystallography provides definitive information about the conformation of a molecule in the solid state. For derivatives of N-Boc-proline, crystal structures reveal precise bond lengths, bond angles, and torsion angles, as well as the packing of molecules in the crystal lattice. These structures often highlight the preferred intramolecular hydrogen bonding patterns and the conformation of the pyrrolidine ring.
For example, the crystal structure of Boc-Ser-hyp(4-I-Ph)-OMe, a dipeptide containing a modified proline, revealed the presence of two distinct molecules in the unit cell: one with a trans-proline and the other with a cis-proline conformation. researchgate.net The trans conformer adopted a polyproline II (PPII) like structure, while the cis conformer formed a type VIa2 β-turn. researchgate.net In another example, the crystal structure of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate showed a three-dimensional polar crystal assembly stabilized by N-H···O and C-H···O hydrogen bonds. researchgate.net
Analysis of crystal structures of N-Boc protected peptides has also shed light on the geometry of the urethane group itself. researchgate.net Such studies provide invaluable benchmarks for computational models and for understanding the conformational preferences that might persist in solution. The solid-state structure of this compound would be expected to exhibit a network of hydrogen bonds involving the primary amide and the Boc carbonyl group, defining its crystal packing.
Mechanistic and Theoretical Investigations
Mechanistic Hypotheses in D-1-N-Boc-prolinamide Catalysis
The catalytic activity of prolinamide derivatives, including this compound, is generally understood to proceed through an enamine-based mechanism, analogous to that of proline catalysis in reactions like the aldol (B89426) and Michael additions. mdpi.com In this proposed mechanism, the secondary amine of the prolinamide reacts with a carbonyl compound (an aldehyde or ketone) to form an enamine intermediate. This enamine formation increases the nucleophilicity of the α-carbon of the carbonyl compound, allowing it to attack an electrophile.
In the context of the Michael addition of aldehydes to nitroolefins, the reaction is believed to be initiated by the formation of an enamine between the prolinamide catalyst and the aldehyde. tudublin.ie The amide group of the prolinamide is thought to play a crucial role in activating the electrophile (the nitroolefin) and orienting it for the subsequent C-C bond formation through hydrogen bonding. mdpi.commdpi.com This dual activation, involving both the enamine and the hydrogen-bonding amide, is a key feature of the mechanistic hypothesis for prolinamide catalysis.
A dual-catalysis mechanism has also been proposed for reactions involving this compound, particularly in photoredox nickel-catalyzed couplings. nih.govprinceton.edu In these systems, two interconnected catalytic cycles are hypothesized to operate simultaneously. One cycle involves the generation of a carbon-centered radical from a substrate like N-Boc-proline through a photomediated oxidation event. nih.govprinceton.edu The other cycle involves the oxidative addition of a Ni(0) catalyst to an aryl halide, forming a Ni(II) species. nih.govprinceton.edu The carbon radical is then proposed to rapidly combine with the Ni(II) complex, leading to a Ni(III) intermediate that subsequently undergoes reductive elimination to form the C-C coupled product. nih.govprinceton.edu
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an invaluable tool for investigating the mechanisms of reactions catalyzed by proline and its derivatives. researchgate.netrsc.orgacs.org DFT calculations allow for the study of the electronic structure and energy of molecules, providing insights into reaction pathways and transition states that are often difficult to obtain experimentally. unimib.it This quantum mechanical approach is based on the principle that the electronic energy of a system's ground state is uniquely determined by its electron density. unimib.it
In the context of prolinamide-catalyzed reactions, DFT calculations have been employed to support and refine mechanistic hypotheses. For instance, in the aldol reaction, DFT studies have confirmed the involvement of a single catalyst molecule in the transition state. mdpi.com These calculations have also highlighted the importance of hydrogen bonding between the amide N-H group of the prolinamide and the aldehyde electrophile in activating the substrate and controlling stereoselectivity. mdpi.commdpi.com
DFT calculations have also been instrumental in understanding the stereochemical outcomes of reactions. By modeling the transition states leading to different stereoisomers, researchers can predict which product is energetically favored. rsc.org For example, DFT studies on prolinamide-catalyzed aldol reactions have suggested that the aldehyde coordinates with two N-H groups through hydrogen bonding, which explains the preferential formation of the anti-isomer. mdpi.com Furthermore, computational studies have revealed that the puckering of the pyrrolidine (B122466) ring, influenced by substituents, can impact the conformational dynamics and, consequently, the catalytic activity. vulcanchem.com
Computational Studies of Reaction Mechanisms and Transition States
Computational studies, primarily using DFT, have provided detailed insights into the reaction mechanisms and transition states of reactions catalyzed by prolinamide derivatives. These studies focus on mapping the potential energy surface of the reaction, identifying key intermediates and the energy barriers associated with their transformations. researchgate.net
For prolinamide-catalyzed reactions, computational models of the transition state often feature a nine-membered ring structure organized by hydrogen bonding. rsc.org In the case of the Michael addition, a proposed transition state model involves the enamine, derived from the aldehyde and the catalyst, and the nitroalkene, held together by a hydrogen bond between the amide proton of the catalyst and a nitro group oxygen of the nitroalkene. tudublin.ie This organization helps to explain the observed diastereoselectivity of the reaction.
In dual photoredox and nickel-catalyzed reactions involving N-Boc-proline, computational studies have been used to support the proposed mechanistic steps. princeton.edu These studies can help to rationalize the feasibility of processes such as single-electron transfer events and the formation and breakdown of organometallic intermediates. nih.govprinceton.edu
The table below summarizes key findings from computational studies on prolinamide-catalyzed reactions.
| Reaction Type | Catalyst System | Key Computational Finding | Reference(s) |
| Aldol Reaction | Prolinamide | Involvement of a single catalyst molecule in the transition state, with hydrogen bonding playing a crucial role in electrophile activation and stereocontrol. | mdpi.com |
| Aldol Reaction | Pyrimidine-derived prolinamides | Aldehyde coordinates via two N-H groups, favoring the formation of the anti-isomer. | mdpi.com |
| Michael Addition | Prolinamide | A transition state model involving a hydrogen bond between the catalyst's amide proton and the nitroalkene's nitro group explains the observed diastereoselectivity. | tudublin.ie |
| Photoredox/Nickel Coupling | N-Boc-proline, Ir/Ni catalysts | Supports a dual catalytic cycle involving radical generation and organometallic intermediates. | nih.govprinceton.edu |
Structure-Reactivity Relationships
The relationship between the structure of a prolinamide catalyst and its reactivity and selectivity is a critical area of investigation for the development of more efficient catalysts. Studies have shown that modifications to the prolinamide structure can have a significant impact on catalytic performance. tudublin.ie
One key structural feature is the nature of the substituent on the amide nitrogen. The steric bulk of this group can influence the stereochemical outcome of the reaction. For instance, in the Michael addition of aldehydes to β-nitrostyrenes, the presence of a sufficiently bulky prolinamide substituent is necessary for optimal performance. tudublin.ie
The introduction of additional functional groups that can participate in hydrogen bonding has also been explored. For example, prolinamides bearing a trifluoromethanesulfonamide (B151150) (-NHTf) group have been shown to be effective catalysts. mdpi.com The -NHTf group acts as a hydrogen bond donor, and the distance between this group and the secondary amine of the pyrrolidine ring is crucial for catalytic efficiency. mdpi.com
Conformational constraints within the catalyst structure can also lead to more specific and efficient catalysts. tudublin.ie By restricting the conformational freedom of the prolinamide, it is possible to favor a specific transition state geometry, which can lead to higher stereoselectivity.
The table below highlights some structure-reactivity relationships observed for prolinamide catalysts.
| Structural Modification | Effect on Catalysis | Example Reaction | Reference(s) |
| Increased steric bulk of amide substituent | Improved stereoselectivity | Michael Addition | tudublin.ie |
| Introduction of a hydrogen-bonding group (e.g., -NHTf) | Enhanced catalytic activity | Michael Addition | mdpi.com |
| Introduction of conformational constraints | Increased catalyst specificity and efficiency | Michael Addition | tudublin.ie |
| Substitution on the pyrrolidine ring | Influences ring pucker and conformational dynamics, affecting stereochemical outcome | General | vulcanchem.com |
Biological Relevance and Biomedical Applications
D-1-N-Boc-prolinamide as an Intermediate for Bioactive Molecules
This compound serves as a crucial building block in the synthesis of a wide range of bioactive molecules. Its chiral nature and protected amine group make it a valuable intermediate for creating complex structures with specific stereochemistry, which is often essential for biological activity. This includes the synthesis of peptidomimetics, which are compounds that mimic the structure of peptides and are designed to interact with biological targets. For instance, 1-Boc-L-prolinamide, the L-isomer counterpart, is used in preparing thiazole (B1198619) amide peptidomimetics that act as antagonists of the inhibitor of apoptosis protein (IAP). chemicalbook.com The D-isomer, this compound, is similarly employed in the development of chiral drugs and other biologically active compounds.
Prodrug Design and Stability of Boc-Protected Peptides
The tert-butyloxycarbonyl (Boc) protecting group plays a significant role in prodrug design. A prodrug is an inactive compound that is converted into an active drug in the body. The Boc group can enhance the stability of peptide-based molecules, protecting them from rapid degradation by enzymes in the body. biointerfaceresearch.com This increased stability allows the molecule more time to reach its intended biological target. biointerfaceresearch.com
Research has shown that Boc-protected amino acids and peptides exhibit greater stability compared to other protecting groups, such as the Z-group (benzyloxycarbonyl). biointerfaceresearch.com This enhanced stability is a key factor in designing effective prodrugs. For example, studies on Boc-proline-containing monoamines demonstrated high stability in the presence of various enzymes and in blood plasma, making them promising candidates for prodrug development. biointerfaceresearch.com The Boc group can be cleaved under specific physiological conditions to release the active drug molecule. This strategy is employed in the development of various therapeutic agents, including anti-cancer prodrugs. mdpi.comacs.org
Research in Drug Development and Pharmaceutical Intermediates
This compound and its derivatives are extensively used as pharmaceutical intermediates in drug discovery and development. The unique cyclic structure of proline imparts rigidity to peptide chains, which is a desirable feature in drug design for controlling the conformation of a molecule to fit a specific biological target. nih.gov Proline analogs are incorporated into drug candidates to enhance their biological activity, stability, and bioavailability. chemimpex.com
The use of Boc-protected prolines is a common strategy in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating therapeutic peptides. jenabioscience.com This methodology allows for the efficient and controlled assembly of amino acids into a desired peptide sequence. The development of proline-based drugs is an active area of research for conditions such as hypertension, inflammatory diseases, and cardiovascular disorders.
Enzyme Inhibition and Modulation
Derivatives of Boc-proline have been investigated for their potential to inhibit or modulate the activity of various enzymes. For example, docking studies have suggested that prolinamide isomers have the potential to act as inhibitors of bacterial collagenase, an enzyme involved in the breakdown of collagen. innovareacademics.in In another study, newly synthesized gold(I) and silver(I) complexes containing N-Boc-protected proline were evaluated as potential inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes that are key targets in the treatment of neurodegenerative diseases like Alzheimer's. mdpi.comresearcher.life Specifically, certain silver(I) complexes with N-Boc-proline showed inhibitory activity against hMAO-A. mdpi.com
| Compound | Target Enzyme | Observed Effect |
| D (S, R) prolinamide isomer | Clostridium histolyticum collagenase | Potential inhibition (based on docking studies) innovareacademics.in |
| Silver(I) complexes with N-Boc-proline | Human Monoamine Oxidase A (hMAO-A) | Inhibitory activity mdpi.com |
| Gold(I) and Silver(I) complexes with N-Boc-proline | Acetylcholinesterase (AChE) | Investigated as potential inhibitors mdpi.comresearcher.life |
Applications in Understanding Protein Folding and Interactions
The unique conformational properties of proline make it a critical residue in protein structure, often inducing turns and disrupting regular secondary structures like alpha-helices and beta-sheets. nih.govpeptide.com The cis-trans isomerization of the peptide bond preceding a proline residue is a rate-limiting step in the folding of many proteins. nih.govpeptide.com
By incorporating proline analogs like this compound into peptides, researchers can study the effects of conformational changes on protein folding, stability, and function. nih.govchemimpex.com Understanding these relationships is fundamental to protein engineering and the design of novel proteins with enhanced properties. For instance, substituting proline with non-canonical surrogates can provide insights into the stereoelectronic effects that govern protein structure and can lead to the development of more stable and functional proteomimetics. nih.gov
Studies on Biological Systems and Neuroreceptor Systems
Research has explored the effects of Boc-protected proline derivatives on neuroreceptor systems. Studies on complex compounds combining Boc-proline with monoamines like serotonin (B10506) and dopamine (B1211576) have shown that these molecules can act as highly selective allosteric modulators of certain neuroreceptors, including GABA and acetylcholine (B1216132) (ACh) receptors. biointerfaceresearch.com This suggests that such compounds could have therapeutic potential in conditions involving neurotransmitter dysregulation.
Furthermore, D-amino acids, including D-proline, are naturally present in mammals and are known to play physiological roles in the nervous system. nih.gov D-amino acids can interact with N-methyl-D-aspartate (NMDA) receptors, which are crucial for learning and memory. nih.gov The study of D-proline derivatives like this compound can, therefore, contribute to a better understanding of the function of D-amino acids in the brain.
Genetic Code Expansion for Mechanistic Studies in Biology
Genetic code expansion is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. biorxiv.orgmdpi.com This method enables detailed mechanistic studies of protein function by introducing probes, cross-linkers, or modified amino acids at specific positions. biorxiv.orgnih.govresearchgate.netacs.org
While direct incorporation of this compound itself via genetic code expansion is not a primary application, the underlying principle of using protected amino acids is relevant. For instance, Boc-protected amino acids are synthesized as precursors for creating the aminoacyl-tRNA synthetases needed for this process. biorxiv.org This technology has been used to study a wide range of biological processes, including post-translational modifications and the function of ion channels. mdpi.comnih.govresearchgate.netacs.org The ability to introduce ncAAs provides a powerful tool to dissect the structure-function relationships of proteins with high precision. researchgate.net
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
